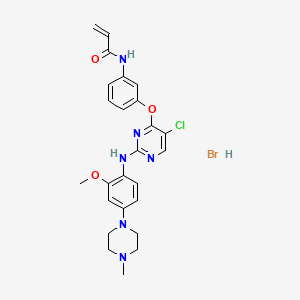
MO-Chminaka
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AB-CHMINACA is an indazole-based synthetic cannabinoid (CB) that is structurally related to AB-FUBINACA, a high affinity ligand of the CB1 receptor (Ki = 0.9 nM). MO-CHMINACA is structurally similar to AB-CHMINACA by bearing an identical methylcyclohexyl group; however, the carboxamide-linked aminocarbonyl-2-methylpropyl side chain is substituted with an ester-linked 3,3-dimethylbutyl methyl ester. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Applications De Recherche Scientifique
1. Discovery in Materials Science
The application of a multi-objective genetic algorithm-assisted combinatorial materials search (MOGACMS) strategy led to the development of a new green phosphor, Na2MgGeO4:Mn2+, for use in cold cathode fluorescent lamps (CCFLs) in liquid crystal displays (LCDs). This method systematically controls experimental inconsistency, a common problem in high-throughput combinatorial experiments, by optimizing both experimental inconsistency and material property simultaneously (Sharma, Kulshreshtha, & Sohn, 2009).
2. Clean Energy Applications
MOFs (Metal-Organic Frameworks) are used for clean energy applications, including hydrogen storage, methane storage, and carbon dioxide capture. Their high surface areas and chemically-tunable structures make them suitable for trapping gas molecules in confined spaces, addressing significant challenges in clean energy research (Ma & Zhou, 2010).
3. Neuroplasticity Research
MO (mustard oil) has been used to study neuroplastic changes in nociceptive neurons. Application of MO to tooth pulp showed prolonged "central sensitization" in brain stem neurons, providing insights into the mechanisms of neuroplasticity and pain perception (Chiang et al., 2002).
4. Chemical Sensing and Detection
Luminescent metal-organic frameworks (MOFs) demonstrate potential in chemical and biological sensing and detection due to their photoluminescence properties. This includes applications in environmental monitoring and explosive detection (Hu, Deibert, & Li, 2014).
5. Environmental Remediation
MOFs have been explored for environmental remediation, particularly for the detection and removal of toxic gases and vapors. Their high porosity and photosensitivity enable them to sense, adsorb, and catalytically reduce harmful substances like chromium Cr(VI) ions from water (Li et al., 2021).
6. Model Organism Research
In model organism (MO) research, MOs provide a basic understanding of biology and disease. They help in identifying and understanding the function of genes and proteins, and in performing chemical screens to test drug efficacy and toxicity. MO research faces challenges in rigor, validation, reproducibility, and translatability (Cheng et al., 2022).
Propriétés
Formule moléculaire |
C22H30N2O4 |
|---|---|
Poids moléculaire |
386.5 |
Nom IUPAC |
(1-methoxy-3,3-dimethyl-1-oxobutan-2-yl) 1-(cyclohexylmethyl)indazole-3-carboxylate |
InChI |
InChI=1S/C22H30N2O4/c1-22(2,3)19(21(26)27-4)28-20(25)18-16-12-8-9-13-17(16)24(23-18)14-15-10-6-5-7-11-15/h8-9,12-13,15,19H,5-7,10-11,14H2,1-4H3 |
Clé InChI |
SUEOBRAXHJBVGY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(C(=O)OC)OC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 |
Apparence |
Assay:≥98%A crystalline solid |
Synonymes |
1-Methoxy 3,3-dimethyl-1-oxobutan-2-yl 1-(cyclohexylmethyl)-1H-indazole-3-carboxylate; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




